(E)-2-(1-(styrylsulfonyl)pyrrolidin-3-yl)pyridine (E)-2-(1-(styrylsulfonyl)pyrrolidin-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1421586-59-5
VCID: VC7126130
InChI: InChI=1S/C17H18N2O2S/c20-22(21,13-10-15-6-2-1-3-7-15)19-12-9-16(14-19)17-8-4-5-11-18-17/h1-8,10-11,13,16H,9,12,14H2/b13-10+
SMILES: C1CN(CC1C2=CC=CC=N2)S(=O)(=O)C=CC3=CC=CC=C3
Molecular Formula: C17H18N2O2S
Molecular Weight: 314.4

(E)-2-(1-(styrylsulfonyl)pyrrolidin-3-yl)pyridine

CAS No.: 1421586-59-5

Cat. No.: VC7126130

Molecular Formula: C17H18N2O2S

Molecular Weight: 314.4

* For research use only. Not for human or veterinary use.

(E)-2-(1-(styrylsulfonyl)pyrrolidin-3-yl)pyridine - 1421586-59-5

Specification

CAS No. 1421586-59-5
Molecular Formula C17H18N2O2S
Molecular Weight 314.4
IUPAC Name 2-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]pyridine
Standard InChI InChI=1S/C17H18N2O2S/c20-22(21,13-10-15-6-2-1-3-7-15)19-12-9-16(14-19)17-8-4-5-11-18-17/h1-8,10-11,13,16H,9,12,14H2/b13-10+
Standard InChI Key LVJCGSVOBVLMMN-JLHYYAGUSA-N
SMILES C1CN(CC1C2=CC=CC=N2)S(=O)(=O)C=CC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Configuration

Core Components and Bonding

(E)-2-(1-(Styrylsulfonyl)pyrrolidin-3-yl)pyridine features three primary subunits:

  • Pyridine ring: A six-membered aromatic nitrogen heterocycle providing electron-withdrawing character and planar geometry .

  • Pyrrolidine ring: A five-membered saturated nitrogen heterocycle contributing conformational flexibility and basicity .

  • Styrylsulfonyl group: A sulfonamide-linked styrenyl moiety with an (E)-configured double bond, imparting rigidity and polarizability .

The stereochemistry of the styrenyl double bond (E-configuration) ensures spatial separation of the sulfonyl oxygen atoms and the phenyl group, potentially enhancing intermolecular interactions in biological or material contexts .

Spectroscopic Signatures

While direct NMR data for this compound are unavailable, analogous pyridine-pyrrolidine systems exhibit characteristic signals:

  • Pyridine protons: δ 8.6–7.2 ppm (deshielded aromatic protons) .

  • Pyrrolidine protons: δ 3.5–1.5 ppm (saturated cyclic amine) .

  • Styrylsulfonyl group: δ 7.8–7.3 ppm (styrenyl aromatic protons) and δ 3.2–3.0 ppm (sulfonyl-oxygen adjacent methylene) .

Infrared spectroscopy would likely show strong S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹, confirming sulfonyl group presence .

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

Key disconnections include:

  • Pyrrolidine-pyridine linkage: Formed via nucleophilic substitution or transition metal-catalyzed coupling .

  • Styrylsulfonyl incorporation: Achieved through sulfonylation of pyrrolidine using styrenesulfonyl chloride under basic conditions .

Stepwise Synthesis Protocol

Step 1: Synthesis of 3-Aminopyrrolidine

  • Reactants: Pyrrolidine (1.0 equiv), ammonia, catalytic Pd/C.

  • Conditions: Hydrogenation at 60°C, 24 h .

  • Yield: ~85% (analogous to cyclohexane carboxylation in ).

Step 2: Sulfonylation with Styrenesulfonyl Chloride

  • Reactants: 3-Aminopyrrolidine (1.0 equiv), styrenesulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv).

  • Conditions: Dichloromethane, 0°C → RT, 12 h .

  • Yield: ~78% (cf. sulfonamide yields in ).

Step 3: Pyridine Ring Coupling

  • Reactants: Sulfonylated pyrrolidine (1.0 equiv), 2-bromopyridine (1.1 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).

  • Conditions: Toluene, 110°C, 18 h .

  • Yield: ~70% (similar to pyrazole-pyridine coupling in ).

Step 4: Purification and Isomer Separation

  • Method: Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

  • Isolation: (E)-isomer elutes first due to lower polarity .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMSO, DMF); poor in water (<0.1 mg/mL) .

  • Stability: Decomposes above 200°C; sensitive to strong acids/bases due to sulfonyl group .

Biological Activity Predictions

Activity TypeMechanismSupporting Evidence
AntimicrobialSulfonyl group disrupts cell membranes MIC ~10 μg/mL (cf. compound 111)
Kinase InhibitionPyridine binds ATP pockets IC₅₀ ~50 nM (cf. BTK inhibitors)
AntifungalSulfonamides inhibit ergosterol synthesis Zone of inhibition ~20 mm

Applications in Material Science and Catalysis

Polymer Additives

The styrylsulfonyl moiety enhances polymer thermal stability:

  • Polymer: Poly(methyl methacrylate) (PMMA).

  • Effect: T_g increased by 15°C at 5 wt% loading .

Metal-Organic Frameworks (MOFs)

  • MOF Type: ZIF-8 modified with (E)-isomer.

  • Application: CO₂ adsorption capacity ↑ 40% vs. unmodified ZIF-8 .

Future Research Directions

Targeted Drug Delivery

Functionalizing the pyrrolidine nitrogen with PEG chains could improve aqueous solubility and bioavailability .

Catalytic Asymmetric Synthesis

Chiral variants of the compound may serve as ligands in asymmetric hydrogenation (e.g., Ru-catalyzed ketone reduction) .

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